molecular formula C7H5BrCl2 B1273145 3-Bromo-2,4-dichlorotoluene CAS No. 206559-41-3

3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145
CAS No.: 206559-41-3
M. Wt: 239.92 g/mol
InChI Key: DBWPADILUQENLH-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorotoluene, also known by its IUPAC name 2-bromo-1,3-dichloro-4-methylbenzene, is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorotoluene typically involves the bromination and chlorination of toluene. One common method is the selective bromination of 2,4-dichlorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-dichlorotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less substituted derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

Major Products:

    Substitution: Products include iodinated or fluorinated derivatives.

    Oxidation: Products include 2,4-dichlorobenzoic acid or 2,4-dichlorobenzaldehyde.

    Reduction: Products include 2,4-dichlorotoluene.

Scientific Research Applications

3-Bromo-2,4-dichlorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2,4-dichlorotoluene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine or chlorine atoms are typically displaced by nucleophiles. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dichlorotoluene
  • 3-Bromo-2,5-dichlorotoluene
  • 3,4-Dichlorobenzyl bromide

Comparison: 3-Bromo-2,4-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity in substitution reactions and varying degrees of reactivity in oxidation and reduction processes.

Biological Activity

3-Bromo-2,4-dichlorotoluene (3-Br-2,4-DCT) is a halogenated aromatic compound that has garnered interest in various fields, particularly due to its potential biological activity and implications for toxicity. This article synthesizes current research findings regarding its biological interactions, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound is characterized by a toluene core with bromine and chlorine substituents at the 3rd and 2nd, 4th positions, respectively. The presence of these halogens significantly influences the compound's reactivity and biological properties.

Molecular Formula : C₇H₄BrCl₂
Molecular Weight : 227.46 g/mol

Toxicity Profile

Research has indicated that 3-Br-2,4-DCT exhibits several toxicological effects:

  • Skin Irritation : Classified as H315 (causes skin irritation).
  • Eye Irritation : Classified as H319 (causes serious eye irritation).
  • Respiratory Irritation : Classified as H335 (may cause respiratory irritation) .

These properties necessitate careful handling in laboratory environments.

Interaction with Cytochrome P450 Enzymes

One of the significant biological activities of 3-Br-2,4-DCT is its interaction with cytochrome P450 enzymes, which are critical in drug metabolism. Studies suggest that this compound may act as an inhibitor for certain isoforms of these enzymes, potentially affecting the metabolism of co-administered drugs. This interaction could lead to altered bioavailability and efficacy of therapeutic agents .

The mechanism by which 3-Br-2,4-DCT exerts its biological effects involves several pathways:

  • Electrophilic Aromatic Substitution : The bromine and chlorine atoms can act as electron-withdrawing groups, enhancing the electrophilicity of the aromatic ring.
  • Radical Formation : Under specific conditions, the bromine atom can generate bromine radicals, leading to further chemical transformations .

Comparative Analysis with Similar Compounds

The biological activity of 3-Br-2,4-DCT can be compared with structurally similar compounds. The table below summarizes key features of these compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-4,6-dichlorotolueneC₇H₅BrCl₂Different substitution pattern affecting reactivity
3-Bromo-2,5-dichlorotolueneC₇H₅BrCl₂Variation in chlorine positioning
3,4-Dichlorobenzyl bromideC₇H₄BrCl₂Bromine at a different position on the benzyl ring
1-Bromo-2-chloro-3-methylbenzeneC₇H₈BrClDifferent functional groups influencing properties

The unique substitution pattern in 3-Br-2,4-DCT allows for distinct pathways in both chemical synthesis and biological interactions compared to these similar compounds .

Study on Cytochrome P450 Inhibition

In a study examining the effects of various halogenated compounds on cytochrome P450 activity, researchers found that 3-Br-2,4-DCT significantly inhibited specific isoforms involved in drug metabolism. This inhibition could lead to increased plasma levels of drugs metabolized by these enzymes when co-administered with 3-Br-2,4-DCT .

Environmental Impact Assessment

Another study focused on the environmental persistence of halogenated compounds like 3-Br-2,4-DCT highlighted concerns regarding their potential accumulation in biological systems. The study suggested that due to their stability and resistance to biodegradation, such compounds could pose long-term ecological risks .

Properties

IUPAC Name

2-bromo-1,3-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWPADILUQENLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370794
Record name 3-Bromo-2,4-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-41-3
Record name 2-Bromo-1,3-dichloro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-41-3
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